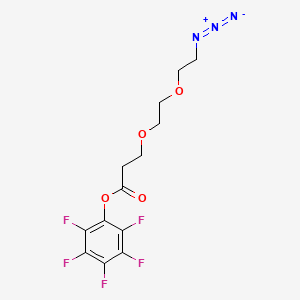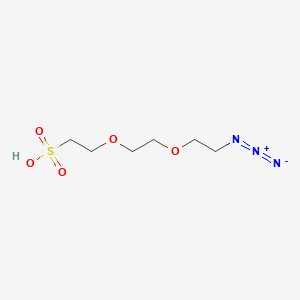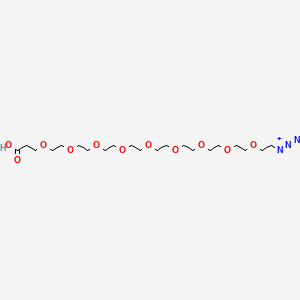
Azido-PEG9-acid
Descripción general
Descripción
Azido-PEG9-acid is a PEG molecule consisting of an azide and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . It is a non-cleavable 9 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
Azido-PEG9-acid is synthesized using a variety of functional groups . It can be used in the synthesis of PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG9-acid is C21H41N3O11 . It has a molecular weight of 511.6 g/mol . The InChIKey is SITPDBHRMHFFHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The azide group in Azido-PEG9-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in polymer chemistry, peptide conjugation, and to attach other biomolecules .Physical And Chemical Properties Analysis
Azido-PEG9-acid has a molecular weight of 511.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 13 . It has a Rotatable Bond Count of 30 . The Topological Polar Surface Area is 135 Ų .Aplicaciones Científicas De Investigación
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in Azido-PEG9-acid increases solubility in aqueous media . This property makes it useful in various biochemical and pharmaceutical applications where solubility is a key factor.
Click Chemistry
Azido-PEG9-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for bioconjugation in complex biological systems.
Bio-conjugation
Azido-PEG9-acid is a non-cleavable linker for bio-conjugation . It contains a Azide group and a COOH/Carboxylic Acid group linked through a linear PEG chain . This makes it useful in the creation of antibody-drug conjugates and other bio-conjugates.
Drug Delivery
The terminal carboxylic acid in Azido-PEG9-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) . This property can be exploited in drug delivery systems, where the compound can be used to attach drugs to carriers.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azido-PEG9-acid can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is a powerful tool for the synthesis of complex molecular architectures from simple precursors.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Azido-PEG9-acid can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . This reaction does not require a catalyst, making it a valuable tool in biological systems where copper ions can be toxic.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPDBHRMHFFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG9-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






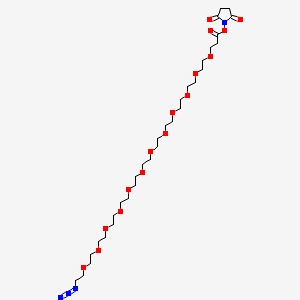
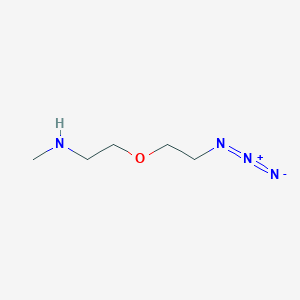
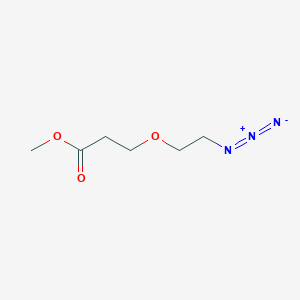
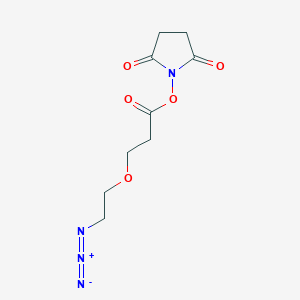

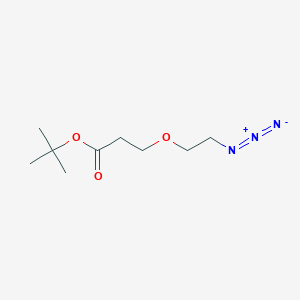


![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
